(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid
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Overview
Description
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid is a complex organic molecule. It is characterized by the presence of multiple isotopic labels, including carbon-13 and nitrogen-15, which make it particularly useful in various scientific research applications. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid typically involves several steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of isotopically labeled starting materials.
Coupling Reactions: The protected amino acid is coupled with other reagents to form the desired compound.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in peptide synthesis.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and protein interactions.
Medicine: Utilized in the development of novel pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The isotopic labels enable detailed studies of molecular interactions and pathways, providing insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid: Similar structure but lacks isotopic labels.
(2S)-2-(tert-butoxycarbonylamino)-5-oxo-pentanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-pentanoic acid: Contains a hydroxyl group instead of an oxo group.
Uniqueness
The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid lies in its isotopic labeling, which allows for advanced research applications in various scientific fields. The combination of Fmoc protection and isotopic labels makes it a valuable tool for studying complex biochemical processes.
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i12+1,13+1,20+1,21+1,22+1,25+1 |
InChI Key |
OTKXCALUHMPIGM-ZTILORDDSA-N |
Isomeric SMILES |
CC(C)(C)O[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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